molecular formula C14H22N2OS B14440551 N-(3-Hydroxypropyl)-N'-(2-methyl-1-phenylpropyl)thiourea CAS No. 74787-70-5

N-(3-Hydroxypropyl)-N'-(2-methyl-1-phenylpropyl)thiourea

Katalognummer: B14440551
CAS-Nummer: 74787-70-5
Molekulargewicht: 266.40 g/mol
InChI-Schlüssel: BSYMIAGTQSNAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, may exhibit unique properties due to its specific molecular structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 2-methyl-1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and thiourea groups may play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylthiourea: Known for its use in genetic studies and enzyme inhibition.

    N,N’-Diphenylthiourea: Used as a vulcanization accelerator in the rubber industry.

    N-(2-Hydroxyethyl)-N’-phenylthiourea: Investigated for its potential therapeutic properties.

Uniqueness

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific molecular structure, which may confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

74787-70-5

Molekularformel

C14H22N2OS

Molekulargewicht

266.40 g/mol

IUPAC-Name

1-(3-hydroxypropyl)-3-(2-methyl-1-phenylpropyl)thiourea

InChI

InChI=1S/C14H22N2OS/c1-11(2)13(12-7-4-3-5-8-12)16-14(18)15-9-6-10-17/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H2,15,16,18)

InChI-Schlüssel

BSYMIAGTQSNAKL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1=CC=CC=C1)NC(=S)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.